BenchChemオンラインストアへようこそ!

Cefmenoxime Hydrochloride

Antimicrobial Susceptibility Cephalosporin Gram-Negative Bacteria

High-purity (≥98%) Cefmenoxime Hydrochloride USP Reference Standard for antimicrobial susceptibility testing (AST) panels and analytical method validation. Unlike generic cephalosporins, cefmenoxime demonstrates superior potency against S. marcescens and C. freundii (MICs at least two-fold lower than cefotaxime) and a 100% cure rate in lower respiratory tract infections vs. 78% for cefoxitin. These proven quantitative advantages make it the optimal third-generation cephalosporin representative for QC and research. Soluble in DMSO; insoluble in water. Store at -20°C.

Molecular Formula C32H35ClN18O10S6
Molecular Weight 1059.6 g/mol
CAS No. 75738-58-8
Cat. No. B1668857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmenoxime Hydrochloride
CAS75738-58-8
SynonymsCefmenoxime Hydrochloride;  SCE 1365 hydrochloride;  AB 50912 hemihydrochloride;  EINECS 278-299-4;  Cefmenoxime hemihydrochloride;  Cefmenoxime HCl;  SCE1365;  Hydrochloride, Cefmenoxime;  SCE 1365;  SCE-1365; 
Molecular FormulaC32H35ClN18O10S6
Molecular Weight1059.6 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl
InChIInChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8-;/t2*9-,13-;/m11./s1
InChIKeyMPTNDTIREFCQLK-UNVJPQNDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefmenoxime Hydrochloride (CAS 75738-58-8): A Third-Generation Cephalosporin Reference Standard for Antimicrobial Susceptibility Testing and Research


Cefmenoxime Hydrochloride (CAS 75738-58-8), the hydrochloride salt of cefmenoxime, is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic . It belongs to the aminothiazolyl cephalosporin class and exerts bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) . The compound is primarily utilized in clinical in vitro microbiological antimicrobial susceptibility tests (panels, discs, and MIC strips) against Gram-positive and Gram-negative microbial isolates . As a USP Reference Standard, it is a critical analytical tool for ensuring quality control in pharmaceutical research and development [1]. Its molecular formula is 2(C16H17N9O5S3)·HCl, with a molecular weight of 1059.58 g/mol [1].

Why Procurement of Cefmenoxime Hydrochloride Cannot Be Interchanged with Generic Third-Generation Cephalosporins


Despite sharing a class with other third-generation cephalosporins like cefotaxime and ceftizoxime, cefmenoxime hydrochloride exhibits distinct quantitative performance characteristics that preclude simple substitution. Direct head-to-head studies reveal that while its spectrum is broadly similar, cefmenoxime demonstrates superior potency against specific Gram-negative pathogens, including Serratia marcescens and Citrobacter freundii, with mean MICs that are at least two-fold lower than cefotaxime and moxalactam [1]. Furthermore, its clinical efficacy in serious infections is validated by a 100% cure rate in lower respiratory tract infections compared to 78% for cefoxitin in a direct comparative trial [2]. Differences in pharmacokinetic profiles, such as a significantly higher serum AUC compared to cefotiam and a distinct elimination half-life in renal impairment, also impact dosing and therapeutic monitoring [3]. These quantitative divergences in potency, clinical outcomes, and pharmacokinetics underscore that cefmenoxime hydrochloride is not a fungible commodity within its class, and its selection must be driven by specific, evidence-based requirements.

Quantitative Differentiation Guide for Cefmenoxime Hydrochloride: Head-to-Head Data Against Key Comparators


Superior In Vitro Potency Against Specific Gram-Negative Pathogens Compared to Cefotaxime and Moxalactam

Cefmenoxime demonstrates superior in vitro activity compared to cefotaxime and moxalactam against several clinically relevant Gram-negative species. A comparative study of 305 Enterobacteriaceae isolates found that cefmenoxime was the most active against Serratia marcescens, Citrobacter freundii, Morganella morganii, Salmonella, Shigella, and Yersinia enterocolitica, with a mean MIC at least two-fold lower than those of cefotaxime and moxalactam [1]. This enhanced potency is a key differentiator when targeting these specific pathogens.

Antimicrobial Susceptibility Cephalosporin Gram-Negative Bacteria

Equivalent Potency to Cefotaxime Against Enterobacteriaceae and H. influenzae with a Documented Inoculum Effect

A large, multi-phase collaborative study evaluating over 7,500 clinical isolates determined that cefmenoxime and cefotaxime have a similar spectrum of in vitro activity [1]. Both compounds inhibited >90% of Enterobacteriaceae at ≤0.125 µg/mL and both beta-lactamase-producing and -nonproducing H. influenzae at ≤0.03 µg/mL [1]. Critically, a pronounced inoculum effect was observed with cefmenoxime for some species; increasing the inoculum from 10⁵ to 10⁷ CFU/mL resulted in an approximate eightfold increase in MICs [1]. This is a crucial consideration for interpreting susceptibility test results and designing AST protocols.

Antimicrobial Susceptibility Cephalosporin Inoculum Effect

Superior Clinical Cure Rate in Lower Respiratory Tract Infections Compared to Cefoxitin

A randomized clinical trial directly comparing cefmenoxime and cefoxitin for the treatment of serious bacterial infections demonstrated a clinically meaningful difference in efficacy. For patients with lower respiratory tract infections, 100% of those receiving cefmenoxime (15/15) achieved clinical and bacteriologic cure, whereas only 78% of those receiving cefoxitin (7/9) were cured, with the remaining 22% having persistent pathogens at the end of treatment [1].

Clinical Trial Respiratory Tract Infection Antibiotic Efficacy

Demonstrated Clinical Efficacy in Nosocomial Pneumonia in Critically Ill Patients

In an open clinical trial of 30 consecutive critically ill patients with nosocomial pneumonia, many of whom were malnourished and on ventilators, cefmenoxime monotherapy (1-2 g every 6 hours) demonstrated significant clinical utility [1]. Of the 28 evaluable patients, a satisfactory clinical response rate was achieved in 78.6% [1]. This outcome establishes a quantitative performance benchmark for cefmenoxime in a challenging, real-world patient population where aminoglycoside-sparing options are often needed.

Nosocomial Pneumonia Critical Care Clinical Trial

Pharmacokinetic Advantage: Higher Serum AUC Compared to Cefotiam

A cross-over pharmacokinetic study in healthy volunteers directly compared cefmenoxime and cefotiam following a 1g intravenous drip infusion [1]. The area under the serum concentration-time curve (AUC), a measure of total drug exposure, was significantly higher for cefmenoxime (100 µg·hr/mL) compared to cefotiam (55.7 µg·hr/mL) [1]. This 80% greater exposure could translate to more sustained antibacterial activity.

Pharmacokinetics Drug Exposure Cross-Over Study

Significant Solubility in DMSO Contrasting with Water Insolubility

Cefmenoxime hydrochloride exhibits a specific solubility profile that is critical for laboratory handling and assay preparation. The compound is insoluble in water and ethanol, but is highly soluble in DMSO, with reported solubility values of 65-70 mg/mL [1]. This stark solubility difference necessitates the use of DMSO for preparing concentrated stock solutions, a key practical consideration for in vitro studies and analytical method development.

Solubility Formulation Analytical Chemistry

Best Research and Industrial Application Scenarios for Cefmenoxime Hydrochloride Based on Evidence


Antimicrobial Susceptibility Testing (AST) Panel Development and Quality Control

Given its well-characterized in vitro activity profile, which closely mirrors that of cefotaxime against Enterobacteriaceae and H. influenzae, but with superior potency against S. marcescens and C. freundii, cefmenoxime hydrochloride is an ideal candidate for inclusion in antimicrobial susceptibility testing (AST) panels. It serves as a reliable class representative for third-generation cephalosporins, and its USP Reference Standard grade ensures the accuracy and reproducibility required for MIC determination and disk diffusion testing [1][2].

Reference Standard for Analytical Method Development and Validation

Cefmenoxime hydrochloride's availability as a high-purity USP Reference Standard makes it a critical component for developing and validating analytical methods, such as HPLC or UPLC assays [3]. Its well-defined solubility profile (soluble in DMSO, insoluble in water) and known impurities are essential for establishing system suitability, linearity, accuracy, and precision in quality control laboratories for pharmaceutical research [4].

In Vitro Pharmacodynamic Studies on Resistant Gram-Negative Bacteria

The compound's pronounced inoculum effect, which results in an eightfold increase in MIC at higher bacterial densities, makes it a valuable tool for investigating pharmacodynamic (PD) principles and the clinical implications of high bacterial burden infections [5]. Its stability against common beta-lactamases and its enhanced potency against specific Enterobacteriaceae also position it as a key compound for studying resistance mechanisms and evaluating combination therapies against multi-drug resistant pathogens [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefmenoxime Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.